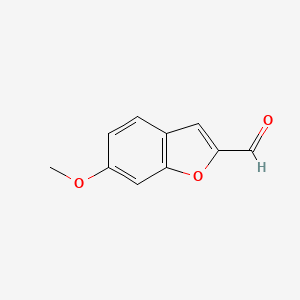









|
REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10]([C:12]1[O:13][C:14]2[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:15]=2[CH:16]=1)=O)C>CCOCC.O1CCOCC1.O=[Mn]=O>[CH3:22][O:21][C:19]1[CH:18]=[CH:17][C:15]2[CH:16]=[C:12]([CH:10]=[O:9])[O:13][C:14]=2[CH:20]=1 |f:0.1.2.3.4.5|
|


|
Name
|
|
|
Quantity
|
0.114 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
|
Name
|
|
|
Quantity
|
0.38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1OC2=C(C1)C=CC(=C2)OC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Mn]=O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with EtOAc
|
|
Type
|
ADDITION
|
|
Details
|
H2O:MeOH mixture (7:3:1), diluted to 20 ml with EtOAc
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was dried in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give the creamy paste (0.324 g) which
|
|
Type
|
STIRRING
|
|
Details
|
The suspension was stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 h
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite pad
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by FCC (SiO2, hexane: EtOAc; 70:30)
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC2=C(C=C(O2)C=O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.182 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |